Cas no 477498-16-1 (N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide)

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide is a specialized organic compound featuring a benzamide core substituted with a trifluoromethyl group and a 2-[(2-cyanoethyl)sulfanyl]phenyl moiety. The presence of the trifluoromethyl group enhances its electron-withdrawing properties, making it potentially useful in medicinal chemistry and agrochemical applications. The thioether linkage and cyanoethyl group offer additional reactivity for further functionalization or conjugation. This compound may serve as a key intermediate in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. Its structural features suggest stability under a range of conditions, facilitating its use in multi-step synthetic routes.
N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide structure
477498-16-1 structure
Product Name:N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide
CAS No:477498-16-1
MF:C17H13F3N2OS
MW:350.358133077621
CID:5821103
PubChem ID:3286708
Update Time:2025-10-22

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-[2-[(2-cyanoethyl)thio]phenyl]-3-(trifluoromethyl)-
    • F0806-0870
    • 477498-16-1
    • N-[2-(2-cyanoethylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide
    • AKOS024600264
    • N-(2-((2-cyanoethyl)thio)phenyl)-3-(trifluoromethyl)benzamide
    • N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide
    • Inchi: 1S/C17H13F3N2OS/c18-17(19,20)13-6-3-5-12(11-13)16(23)22-14-7-1-2-8-15(14)24-10-4-9-21/h1-3,5-8,11H,4,10H2,(H,22,23)
    • InChI Key: QVGPVCJNZJCBKV-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1SCCC#N)(=O)C1=CC=CC(C(F)(F)F)=C1

Computed Properties

  • Exact Mass: 350.07006870g/mol
  • Monoisotopic Mass: 350.07006870g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 474
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 78.2Ų

Experimental Properties

  • Density: 1.35±0.1 g/cm3(Predicted)
  • Boiling Point: 407.1±45.0 °C(Predicted)
  • pka: 12.61±0.70(Predicted)

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide Pricemore >>

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Additional information on N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide

N-{2-[(2-Cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide: A Comprehensive Overview

The compound with CAS No. 477498-16-1, commonly referred to as N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a benzamide backbone with a sulfanyl group and a trifluoromethyl substituent, making it a subject of interest in both academic and industrial research.

The molecular structure of this compound is notable for its aromatic rings and the presence of functional groups that confer distinct chemical properties. The benzamide moiety provides a platform for hydrogen bonding, while the sulfanyl group introduces sulfur-based reactivity. The trifluoromethyl group, on the other hand, adds electronic effects that can influence the molecule's stability and reactivity. These features make the compound a versatile building block in organic synthesis.

Recent studies have highlighted the potential of N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide in drug discovery. Researchers have explored its role as a bioisostere, where it can replace other functional groups in lead compounds without significantly altering their pharmacokinetic profiles. This property is particularly valuable in optimizing drug candidates for improved bioavailability and reduced toxicity.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in catalytic systems. For instance, studies have demonstrated that the sulfanyl group can coordinate with transition metals, enhancing catalytic activity in reactions such as cross-coupling and oxidation processes.

The synthesis of N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide involves a multi-step process that typically begins with the preparation of intermediate compounds. The key steps include the formation of the benzamide core, followed by the introduction of the sulfanyl and trifluoromethyl groups through nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving scalability.

From an environmental perspective, this compound has been studied for its biodegradability and ecological impact. Research indicates that under certain conditions, it undergoes microbial degradation, minimizing its persistence in aquatic environments. However, further studies are required to fully understand its environmental fate and to develop strategies for safe disposal.

In conclusion, N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzamide is a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool for future innovations in these fields.

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